molecular formula C20H18N4O4S2 B6420566 (Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 378757-84-7

(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B6420566
CAS No.: 378757-84-7
M. Wt: 442.5 g/mol
InChI Key: DEHFRNBTVCVQFI-PTNGSMBKSA-N
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Description

(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrido[1,2-a]pyrimidine moiety, and a thioxothiazolidinone core, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the pyrido[1,2-a]pyrimidine core. The final step involves the condensation of these intermediates with a thioxothiazolidinone derivative under specific reaction conditions, such as the use of a base catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrido[1,2-a]pyrimidine moiety can be reduced to form dihydropyrido[1,2-a]pyrimidine derivatives.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydropyrido[1,2-a]pyrimidine derivatives, and various substituted thioxothiazolidinone compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, (Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets and its potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where current therapies are inadequate.

Industry

In the industrial sector, this compound is studied for its potential applications in material science. Its unique properties make it a candidate for the development of new materials with specific functionalities, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of (Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl derivatives: These compounds share the furan-2-ylmethyl moiety and exhibit similar reactivity and applications.

    Pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrido[1,2-a]pyrimidine core and are studied for their potential as bioactive molecules.

    Thioxothiazolidinone derivatives:

Uniqueness

What sets (Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one apart is its combination of these three distinct moieties in a single molecule. This unique structure provides a versatile platform for the development of new materials and bioactive compounds, making it a valuable subject for scientific research.

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-27-10-7-21-17-14(18(25)23-8-3-2-6-16(23)22-17)11-15-19(26)24(20(29)30-15)12-13-5-4-9-28-13/h2-6,8-9,11,21H,7,10,12H2,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHFRNBTVCVQFI-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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